Cas no 2361596-61-2 (Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate)
![Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2361596-61-2x500.png)
Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- Z2918413622
- tert-butyl N-{[(2S)-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-2-yl]methyl}carbamate
- Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate
- EN300-26577119
- 2361596-61-2
-
- インチ: 1S/C20H33N3O4/c1-5-17(24)22-12-9-15(10-13-22)18(25)23-11-7-6-8-16(23)14-21-19(26)27-20(2,3)4/h5,15-16H,1,6-14H2,2-4H3,(H,21,26)/t16-/m0/s1
- InChIKey: ARTBEJAHXGJMHX-INIZCTEOSA-N
- ほほえんだ: O=C(C1CCN(C(C=C)=O)CC1)N1CCCC[C@H]1CNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 379.24710654g/mol
- どういたいしつりょう: 379.24710654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 79Ų
Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577119-0.05g |
tert-butyl N-{[(2S)-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-2-yl]methyl}carbamate |
2361596-61-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate 関連文献
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamateに関する追加情報
Comprehensive Overview of Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate (CAS No. 2361596-61-2)
Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate (CAS No. 2361596-61-2) is a specialized organic compound that has garnered significant attention in pharmaceutical research and development. This compound, characterized by its complex structure featuring a piperidine backbone and a tert-butyl carbamate group, is widely studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its role as a building block for novel therapeutics targeting various diseases.
The molecular structure of Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate includes a prop-2-enoyl moiety, which is crucial for its reactivity and functional versatility. This feature makes it an attractive candidate for click chemistry applications, a rapidly growing field in modern synthetic chemistry. The compound's stereochemistry, indicated by the (2S) configuration, further enhances its specificity in biological interactions, making it valuable for designing enantioselective drugs.
In recent years, the demand for high-purity intermediates like Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate has surged due to advancements in peptide-based therapeutics and small-molecule inhibitors. The compound's ability to act as a protease inhibitor precursor has been explored in studies related to cancer therapy and neurodegenerative diseases, aligning with current trends in precision medicine. Its piperidine-4-carbonyl segment is particularly noteworthy for mimicking natural peptide bonds, enabling targeted drug delivery.
From a synthetic perspective, Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate is often synthesized via multi-step organic reactions, including amide coupling and carbamate protection strategies. The tert-butyloxycarbonyl (Boc) group in the molecule serves as a protective group for amines, a technique frequently employed in solid-phase peptide synthesis (SPPS). This compatibility with SPPS protocols has made the compound a staple in laboratories focusing on combinatorial chemistry and high-throughput screening.
The compound's physicochemical properties, such as its solubility in organic solvents and thermal stability, have been extensively documented. These properties are critical for its handling and storage in research settings. Additionally, its chromatographic behavior under reverse-phase conditions has been studied to ensure purity assessment, a key consideration for regulatory compliance in pharmaceutical applications.
Market analyses indicate a growing interest in Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate among contract research organizations (CROs) and academic institutions. The compound's relevance in developing kinase inhibitors and GPCR modulators has positioned it as a valuable tool in drug discovery pipelines. Recent publications have highlighted its utility in fragment-based drug design, particularly for addressing protein-protein interactions, a challenging area in modern pharmacology.
Quality control protocols for Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate typically involve advanced analytical techniques such as HPLC, LC-MS, and NMR spectroscopy. These methods ensure batch-to-batch consistency, which is essential for reproducible research outcomes. The compound's spectral data and characterization parameters are well-documented in scientific literature, facilitating its adoption by researchers worldwide.
Future research directions for Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate may explore its potential in bioconjugation strategies and prodrug development. With the increasing emphasis on targeted drug delivery systems, the compound's acrylamide functionality offers opportunities for creating covalent inhibitors with enhanced selectivity. These developments align with the broader pharmaceutical industry's shift toward personalized medicine and theragnostic approaches.
In conclusion, Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate (CAS No. 2361596-61-2) represents a versatile and valuable compound in contemporary chemical research. Its unique structural features and broad applicability in medicinal chemistry make it a subject of ongoing investigation. As scientific understanding of molecular recognition and drug-target interactions deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
2361596-61-2 (Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate) 関連製品
- 2137988-19-1(2-amino-4-(1-ethyl-1H-1,2,4-triazol-5-yl)-6-fluorobenzoic acid)
- 923862-35-5(1-(furan-2-yl)methyl-5-phenyl-2,3-dihydro-1H-imidazole-2-thione)
- 1805625-30-2(Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-acetate)
- 2098029-74-2(3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 1414976-15-0((R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride)
- 2171976-92-2(4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylthiomorpholine-2-carboxylic acid)
- 2137986-94-6(2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one)
- 1198112-14-9(methyl 1-benzyl-3-(2-oxoethyl)-1H-indazole-4-carboxylate)
- 191604-88-3(2-Methoxy-5-(trifluoromethoxy)benzoic acid)
- 20075-97-2((2S)-2,4-Dimethylpentanoic acid)




